3-methyl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-9-7(11-10-5)6-3-2-4-8-6/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJZWJJMYXEOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 5 1h Pyrrol 2 Yl 1,2,4 Oxadiazole and Structural Analogues
Classical and Contemporary Synthetic Routes to 1,2,4-Oxadiazoles
The formation of the 1,2,4-oxadiazole (B8745197) ring is predominantly achieved through two major strategies: the [3+2] cycloaddition of a nitrile oxide with a nitrile, or the [4+1] approach involving the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative. chim.it More recent developments have introduced oxidative methods that provide alternative routes to this valuable heterocyclic motif.
The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. researchgate.net In the context of 1,2,4-oxadiazole synthesis, this reaction involves the [3+2] cycloaddition of a nitrile N-oxide (the 1,3-dipole) with a nitrile (the dipolarophile). chim.itnih.gov Nitrile oxides are typically generated in situ from the corresponding hydroximoyl halides or by dehydration of nitroalkanes. organic-chemistry.org
For the synthesis of 3-methyl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole, this pathway could theoretically proceed in two ways:
Reaction of acetonitrile (B52724) N-oxide (derived from acetaldehyde (B116499) oxime) with pyrrole-2-carbonitrile (B156044).
Reaction of pyrrole-2-carbonitrile N-oxide with acetonitrile.
This method directly installs the substituents at the C3 and C5 positions of the resulting oxadiazole ring. chim.it The reaction is highly efficient but relies on the accessibility and stability of the requisite nitrile oxide precursor. researchgate.net
Table 1: Illustrative Reagents for 1,3-Dipolar Cycloaddition
| 1,3-Dipole Precursor | Dipolarophile | Resulting Substituent Pattern |
|---|---|---|
| Acetaldehyde oxime (via hydroximoyl chloride) | Pyrrole-2-carbonitrile | 3-methyl, 5-(1H-pyrrol-2-yl) |
The most common and versatile route to 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid or its activated derivative, followed by a cyclodehydration step. nih.govrjptonline.orgnih.gov This [4+1] approach is widely applicable due to the ready availability of a diverse range of amidoximes and carboxylic acids. nih.gov The synthesis of this compound via this route would involve the condensation of acetamidoxime (B1239325) with a pyrrole-2-carboxylic acid derivative or, conversely, pyrrole-2-carboxamidoxime (B2423524) with an acetic acid derivative. rjptonline.org This method can be performed using a two-stage protocol where an intermediate is isolated or in a more streamlined one-pot procedure.
In the two-stage approach, the amidoxime is first acylated to form an O-acylamidoxime intermediate, which is isolated and subsequently cyclized. nih.govnih.gov The initial acylation is similar to amide bond formation and can be achieved using various acylating agents like acyl chlorides or anhydrides. researchgate.net The isolated O-acylamidoxime is then subjected to cyclodehydration, which is often promoted by heat or the use of a base. nih.govnih.gov The advantage of this method is its high efficiency and straightforward work-up. nih.govmdpi.com However, it requires the additional step of preparing and isolating the intermediate. nih.govmdpi.com
Various reagents and conditions have been developed to facilitate the final cyclization step at room temperature. nih.gov
Table 2: Selected Conditions for Base-Catalyzed Cyclization of O-Acylamidoximes
| Base / Catalyst | Solvent | Temperature | Reference |
|---|---|---|---|
| Tetrabutylammonium fluoride (B91410) (TBAF) | MeCN | Room Temperature | nih.gov |
| KOH / NaOH | DMSO | Room Temperature | nih.gov |
To improve efficiency, one-pot methods have been developed where the acylation and cyclization steps are performed sequentially in the same reaction vessel without isolating the O-acylamidoxime intermediate. nih.gov These procedures often rely on coupling agents to activate the carboxylic acid in situ, or specialized solvent systems that promote both condensation and cyclization. chim.itnih.gov
Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). chim.itrjptonline.org Microwave-assisted protocols have also been shown to accelerate these reactions significantly. acs.org A particularly effective one-pot system involves the use of a superbase medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO), which facilitates the condensation of amidoximes with carboxylic acid esters at room temperature. nih.govscispace.comtcgls.com
Table 3: Common Reagents for One-Pot 1,2,4-Oxadiazole Synthesis
| Carboxylic Acid Derivative | Coupling/Activating Agent | Typical Conditions | Reference |
|---|---|---|---|
| Carboxylic Acid | HBTU / DIEA | Microwave, 150 °C | acs.org |
| Carboxylic Acid | EDC | Reflux | rjptonline.org |
| Carboxylic Acid Ester | KOH / DMSO | Room Temperature | scispace.com |
More recently, oxidative cyclization methods have emerged as an alternative strategy for synthesizing 1,2,4-oxadiazoles. nih.govmdpi.com These reactions involve the formation of the heterocyclic N-O bond through an oxidative process, starting from precursors like N-acyl amidines or amidoximes themselves. nih.govmdpi.comthieme-connect.com An electrochemical approach using anodic oxidation has also been developed, offering a green and sustainable method for this transformation. rsc.orgrsc.org
An efficient route to 1,2,4-oxadiazoles involves the oxidative cyclization of readily accessible N-acyl amidines. nih.govresearchgate.net This process forms the crucial N-O bond through the action of an oxidizing agent. A notable example is the use of N-Bromosuccinimide (NBS) in ethyl acetate (B1210297) at room temperature, which can afford the desired 1,2,4-oxadiazoles in nearly quantitative yields. nih.govresearchgate.net The reaction is believed to proceed through an N-bromination intermediate, followed by dehydrobromination to facilitate N–O bond formation. nih.gov Other oxidants like (diacetoxyiodo)benzene (B116549) (PIDA) have also been successfully employed for the cyclization of related N-acylguanidines. nih.govmdpi.com
Table 4: Oxidants Used in the Cyclization of N-Acyl Amidines and Related Substrates
| Substrate | Oxidant | Solvent | Temperature | Reference |
|---|---|---|---|---|
| N-Acyl Amidines | N-Bromosuccinimide (NBS) | Ethyl Acetate | Room Temperature | nih.govresearchgate.net |
| N-Acylguanidines | PhI(OAc)2 (PIDA) | DMF | Room Temperature | mdpi.com |
| N-Benzyl Amidoximes | N-Bromosuccinimide (NBS) / DBU | Dichloromethane | Room Temperature | nih.gov |
Oxidative Cyclization Reactions
Metal-Catalyzed Cascade Oxidative Reactions
The synthesis of 1,2,4-oxadiazole derivatives can be achieved through innovative metal-catalyzed cascade reactions. One such method involves the one-step copper-catalyzed cascade oxidative reaction of amidines and methylarenes. mdpi.com This process facilitates the formation of a wide range of 3,5-disubstituted-1,2,4-oxadiazoles in moderate to good yields under mild conditions. mdpi.com The reaction proceeds through an oxidative coupling of N–H and C–H bonds, representing a modern and efficient approach to constructing the heterocyclic core. mdpi.com This strategy is a notable advancement in the low-temperature synthesis of these compounds. mdpi.com
Specific Strategies for Incorporating Pyrrole (B145914) Moieties into Oxadiazole Structures
The fusion of a pyrrole ring with an oxadiazole core is a key focus in the synthesis of compounds like this compound. Specific intermediates and linkers are employed to facilitate this connection.
Utilization of Pyrrole-2-carbaldehydes as Key Intermediates
Pyrrole-2-carbaldehydes serve as crucial platform chemicals for the synthesis of pyrrole-ligated oxadiazoles. researchgate.netnih.gov A common and effective strategy is the oxidative cyclization route starting from these aldehydes. nih.gov The process begins with the condensation of a pyrrole-2-carbaldehyde with a benzohydrazide (B10538) to form an N-acylhydrazone intermediate. nih.gov This intermediate subsequently undergoes an iodine-mediated oxidative cyclization to yield the desired pyrrole-ligated 1,3,4-oxadiazole (B1194373) skeleton. nih.gov This method is widely used due to its reliability and applicability to various substituted pyrrole platforms. nih.gov
Synthetic Pathways via Thiosemicarbazide (B42300) and Pyrazole (B372694) Linkers with Pyrrole Substitution
Alternative synthetic routes leverage thiosemicarbazide and pyrazole intermediates to link pyrrole and oxadiazole moieties. Thiosemicarbazide intermediates can undergo regioselective, reagent-based cyclization to form 2-amino-1,3,4-oxadiazole or 2-amino-1,3,4-thiadiazole (B1665364) core skeletons. nih.gov For instance, reacting a thiosemicarbazide with EDC·HCl in DMSO or with p-TsCl and triethylamine (B128534) can lead to the formation of the corresponding 2-amino-1,3,4-oxadiazole. nih.gov
Pyrazole derivatives containing a pyrrole substituent can also serve as precursors. For example, 5-(1-Methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide can be synthesized and subsequently reacted to form various heterocyclic systems. acs.org This pyrazole-hydrazide can be treated with carbon disulfide in the presence of potassium hydroxide to yield an intermediate that, upon reaction with hydrazine (B178648) hydrate, forms a 4-amino-1,2,4-triazole-3-thione derivative. acs.org While not a direct synthesis of an oxadiazole, this demonstrates the use of pyrazole linkers to build complex heterocyclic structures attached to a pyrrole ring. acs.org
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing reaction parameters is critical for the efficient and high-yield synthesis of 1,2,4-oxadiazoles. Key areas of focus include the use of microwave assistance and the selection of appropriate solvents and catalysts.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for preparing 1,2,4-oxadiazole derivatives, offering significant advantages over conventional heating methods. wjarr.comtandfonline.com This technology allows for shorter reaction times, excellent yields, and increased product purity. wjarr.comnih.gov For instance, the cyclization of O-acylamidoxime intermediates to form the oxadiazole ring can be achieved in minutes under microwave irradiation, compared to hours with conventional heating. acs.org Focused microwave irradiation (FMWI) has been successfully used in the synthesis of 3,5-disubstituted 1,2,4-oxadiazole derivatives from arylamidoximes and dicyclohexylcarbodiimide (B1669883) (DCC) in DMF, resulting in yields ranging from 61–81%. tandfonline.comresearchgate.net
| Method | Temperature (°C) | Time | Yield |
|---|---|---|---|
| Conventional Heating | 150 | 4 hours | 40% |
| Microwave Irradiation (FMWI) | 150 | 15 minutes | Up to 81% (optimized) |
Influence of Solvent Systems and Catalytic Agents
The choice of solvent and catalyst plays a pivotal role in the synthesis of 1,2,4-oxadiazoles, influencing reaction rates and yields. tandfonline.com Aprotic bipolar solvents are often employed; for example, a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters can be performed at room temperature in a NaOH/DMSO superbase medium. nih.gov While effective, this method can require long reaction times. nih.gov
Different catalytic systems have been developed to improve efficiency. Tetrabutylammonium fluoride (TBAF) has been used as a catalyst for the cyclization of O-acylamidoxime precursors in THF at room temperature. chim.it Graphene oxide (GO) has also been reported as an efficient, metal-free, and reusable catalyst for the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov The optimization of these factors is crucial for developing practical and scalable synthetic protocols. tandfonline.com
| Catalyst/Base | Solvent | Key Advantage | Reference |
|---|---|---|---|
| NaOH | DMSO | One-pot reaction at room temperature | nih.gov |
| TBAF | THF | Mild reaction conditions | chim.it |
| Graphene Oxide (GO) | - | Metal-free and reusable catalyst | nih.gov |
| PS-BEMP | Acetonitrile | Near quantitative conversion with microwave heating | acs.org |
Advanced Spectroscopic and Analytical Characterization of 3 Methyl 5 1h Pyrrol 2 Yl 1,2,4 Oxadiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural determination of 3-methyl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom in the molecule can be established.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Oxadiazole and Pyrrole (B145914) Protons
The ¹H NMR spectrum is expected to provide key information about the protons in the molecule. The methyl group attached to the oxadiazole ring would likely appear as a sharp singlet in the aliphatic region. The protons of the pyrrole ring, being part of an aromatic system, will resonate in the downfield region. The N-H proton of the pyrrole is anticipated to appear as a broad singlet, with a chemical shift that can be sensitive to solvent and concentration. The three other pyrrole protons (at positions 3, 4, and 5) would present as multiplets, with their specific chemical shifts and coupling patterns confirming the 2-substitution pattern on the pyrrole ring.
Expected ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrrole N-H | 9.0 - 12.0 | Broad Singlet |
| Pyrrole C-H (3,4,5 positions) | 6.0 - 7.5 | Multiplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis of Molecular Skeleton
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The spectrum would show distinct signals for each unique carbon atom. The two quaternary carbons of the 1,2,4-oxadiazole (B8745197) ring are expected to resonate at very downfield shifts, characteristic of carbons in heteroaromatic systems. scispace.comresearchgate.net The carbons of the pyrrole ring will also appear in the aromatic region, with the carbon atom directly attached to the oxadiazole ring showing a distinct chemical shift due to the electron-withdrawing nature of the adjacent ring. mdpi.com The methyl carbon will be found in the upfield, aliphatic region of the spectrum.
Expected ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Oxadiazole C3 | 168 - 172 |
| Oxadiazole C5 | 175 - 180 |
| Pyrrole C2 | 125 - 130 |
| Pyrrole C3, C4, C5 | 105 - 125 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups within this compound. The spectrum is expected to show a characteristic sharp absorption band at higher wavenumbers corresponding to the N-H stretch of the pyrrole ring. mdpi.com Aromatic C-H stretching vibrations from the pyrrole ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would be just below 3000 cm⁻¹. The most informative region would likely be the fingerprint region, containing vibrations characteristic of the heterocyclic rings. Key absorptions are expected for the C=N and C=C stretching vibrations from both the oxadiazole and pyrrole rings. Additionally, a characteristic C-O-C stretching vibration from the oxadiazole ring should be observable. journalspub.comnih.gov
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Pyrrole) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3150 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N Stretch (Oxadiazole) | 1610 - 1650 |
| C=C Stretch (Pyrrole) | 1500 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The conjugated system formed by the linkage of the pyrrole and 1,2,4-oxadiazole rings is expected to give rise to strong π → π* transitions. journalspub.com The absorption maximum (λmax) would likely be observed in the ultraviolet region. The exact position of the λmax is influenced by the extent of conjugation and the solvent used for the analysis. The presence of this conjugated system is a key feature of the molecule's electronic structure. ijrpr.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion. For this compound (C₇H₇N₃O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated. Furthermore, fragmentation studies, often conducted using tandem mass spectrometry (MS/MS), can reveal characteristic fragmentation patterns that support the proposed structure. The fragmentation of 1,2,4-oxadiazoles typically involves the cleavage of the heterocyclic ring, which is considered a hallmark fragmentation pathway for this class of compounds. nih.govresearchgate.net
Expected HRMS Data
| Ion | Calculated Exact Mass | Proposed Fragmentation Losses |
|---|
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for the synthesis and purification of this compound. Thin-Layer Chromatography (TLC) is commonly employed for rapid monitoring of the progress of a chemical reaction and for preliminary purity checks. jlu.edu.cnnih.gov For purification, column chromatography, typically using silica gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the mobile phase, would be the standard method. acs.org The polarity of the eluent would be optimized to achieve efficient separation of the desired product from any starting materials, byproducts, or impurities. More advanced techniques like High-Performance Liquid Chromatography (HPLC) could also be utilized for final purity assessment and quantification. nih.gov
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a chemical compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula to confirm its elemental composition and purity.
For this compound, with a molecular formula of C₇H₇N₃O, the theoretical elemental composition would be calculated as follows:
Carbon (C): 56.37%
Hydrogen (H): 4.73%
Nitrogen (N): 28.17%
Typically, the experimental results from an elemental analyzer are presented alongside these calculated values to verify the synthesis of the target compound. However, published experimental data from the elemental analysis of this compound could not be located.
To illustrate the expected format of such data, a hypothetical presentation is provided below.
Hypothetical Elemental Analysis Data for C₇H₇N₃O
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 56.37 | Not Available |
| Hydrogen (H) | 4.73 | Not Available |
| Nitrogen (N) | 28.17 | Not Available |
Table of Compounds Mentioned
| Compound Name |
|---|
Structure Activity Relationship Sar Studies of 3 Methyl 5 1h Pyrrol 2 Yl 1,2,4 Oxadiazole and Its Analogues
Impact of Substitutions on the 1,2,4-Oxadiazole (B8745197) Ring System
The 1,2,4-oxadiazole ring is a key structural motif in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester groups. nih.gov The nature and position of substituents on this heterocyclic core are pivotal in defining the biological activity of the molecule.
The pyrrole (B145914) ring is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities. nih.gov Its placement at the C-5 position of the 1,2,4-oxadiazole ring creates a molecule with a distinct electronic and structural profile. The pyrrole moiety, being an electron-rich aromatic system, can participate in π-π stacking interactions with aromatic residues in a protein's active site. alliedacademies.org The nitrogen atom of the pyrrole can also act as a hydrogen bond donor, further anchoring the molecule to its biological target. The combination of the electron-withdrawing 1,2,4-oxadiazole and the electron-donating pyrrole ring results in a molecule with a unique dipole moment, which can be critical for receptor recognition and binding.
The biological activity of 3-methyl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole can be modulated by introducing various substituents on either the oxadiazole or the pyrrole ring. Studies on analogous 3,5-disubstituted 1,2,4-oxadiazoles have shown that the nature of these peripheral groups is a key determinant of activity. For instance, the introduction of electron-withdrawing groups on an aryl ring at the C-5 position has been shown to increase the antitumor activity of some 1,2,4-oxadiazole derivatives. nih.gov Conversely, in other series, different substitutions may lead to varied pharmacological effects, highlighting the nuanced role of peripheral modifications.
A hypothetical exploration of peripheral substitutions on this compound could involve modifications at the pyrrole nitrogen or the carbon atoms of the pyrrole ring. Alkylation of the pyrrole nitrogen, for example, would increase lipophilicity and could alter the hydrogen bonding capacity of the molecule. The introduction of substituents on the pyrrole ring itself could influence the electronic properties and steric profile of the entire compound.
| Compound | R1 (on Oxadiazole C-3) | R2 (on Oxadiazole C-5) | Hypothetical Activity Trend |
|---|---|---|---|
| Parent | -CH3 | 1H-pyrrol-2-yl | Baseline |
| Analogue 1 | -CF3 | 1H-pyrrol-2-yl | Potentially altered electronic profile |
| Analogue 2 | -CH3 | 1-methyl-pyrrol-2-yl | Increased lipophilicity |
| Analogue 3 | -CH3 | 4,5-dichloro-1H-pyrrol-2-yl | Potentially enhanced binding through halogen interactions |
Contribution of the Pyrrole Ring to the Overall Biological Profile
The pyrrole heterocycle is a versatile scaffold in drug design, and its contribution to the biological profile of this compound is multifaceted. nih.gov Its inherent aromaticity and hydrogen-bonding capabilities are key to its interaction with biological macromolecules. alliedacademies.org
The introduction of substituents onto the pyrrole ring can dramatically alter the biological activity of the parent compound. The position of these substituents is also critical. For instance, a substituent at the C-4 position of the pyrrole ring would have a different steric and electronic influence compared to a substituent at the C-5 position. Electron-donating groups, such as methoxy (B1213986) or amino groups, would increase the electron density of the pyrrole ring, potentially enhancing its interaction with electron-deficient regions of a receptor. Conversely, electron-withdrawing groups, like nitro or cyano groups, would decrease the ring's electron density.
Positional isomerism, such as moving the point of attachment from the 2-position to the 3-position of the pyrrole ring, would fundamentally change the geometry of the molecule and its ability to fit into a specific binding site. Such a change would alter the spatial relationship between the oxadiazole and pyrrole rings, likely leading to a significant change in biological activity.
| Pyrrole Substitution | Position | Expected Impact on Activity |
|---|---|---|
| -OCH3 | C-4 | Increased electron density, potential for H-bonding |
| -Cl | C-5 | Altered lipophilicity and electronic profile |
| -NO2 | C-4 | Decreased electron density, potential for polar interactions |
| Attachment at C-3 | - | Significant change in molecular geometry |
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. For this compound, the relative orientation of the oxadiazole and pyrrole rings is a key conformational parameter. These two aromatic rings are connected by a single bond, and rotation around this bond can lead to different conformations. The planarity of the molecule can be influenced by steric hindrance between the rings and any peripheral substituents.
Comparative SAR Analysis with Bioisosteric Analogues and Related Heterocycles
The exploration of bioisosteric analogues and related heterocyclic scaffolds is a cornerstone of medicinal chemistry, aimed at optimizing pharmacological activity, selectivity, and pharmacokinetic properties. In the context of this compound, a comparative structure-activity relationship (SAR) analysis involves the systematic replacement of its core components—the 1,2,4-oxadiazole ring, the C3-methyl group, and the C5-pyrrol-2-yl substituent—with other functional groups or heterocycles that possess similar steric and electronic characteristics.
Bioisosterism of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a common motif in medicinal chemistry, often serving as a bioisosteric replacement for amide and ester functionalities. ijpronline.com Its rigid, planar structure and defined vector for substituent placement are crucial for molecular recognition by biological targets. A primary strategy in SAR studies is the investigation of its regioisomers, such as 1,3,4-oxadiazole (B1194373), and other five-membered heterocycles like thiadiazoles or triazoles.
The switch from a 1,2,4-oxadiazole to a 1,3,4-oxadiazole can significantly impact a compound's physicochemical properties and biological activity. nih.govrsc.org Studies on cannabinoid CB2 receptor ligands demonstrated that replacing a central 1,2,4-oxadiazole with a 1,3,4-oxadiazole ring resulted in a notable decrease in receptor affinity. nih.govrsc.org This suggests that the specific arrangement of nitrogen and oxygen atoms within the ring is critical for establishing the necessary interactions with the receptor. While the 1,3,4-oxadiazole analogues were predicted to have better metabolic stability and polarity, the altered geometry and electron distribution proved detrimental to the primary biological activity in that specific case. nih.govrsc.org
In another context, derivatives of both 1,2,4-oxadiazole and 1,3,4-oxadiazole have been widely investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netresearchgate.netmdpi.com The choice between these isomers often depends on the specific therapeutic target and the desired orientation of substituents for optimal binding.
| Scaffold | Key Structural Feature | Observed Impact on Activity (General Findings) | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole | Asymmetric arrangement of heteroatoms. Acts as an amide/ester bioisostere. | Activity is highly dependent on substituent positions (C3 and C5). Often provides good metabolic stability. | ijpronline.com |
| 1,3,4-Oxadiazole | Symmetric arrangement of heteroatoms. Also an amide/ester bioisostere. | Can alter binding affinity significantly compared to the 1,2,4-isomer. May improve polarity and pharmacokinetic properties. | nih.govrsc.org |
| 1,2,4-Thiadiazole | Sulfur atom replaces oxygen. Different electronic properties and hydrogen bonding capacity. | Bioisosteric replacement can modulate activity; the larger sulfur atom alters ring geometry and electronics. | N/A |
| 1,2,4-Triazole | Contains an additional nitrogen atom capable of hydrogen bonding. | Often used as a bioisostere for oxadiazoles; the N-H group can act as a hydrogen bond donor, introducing new interactions. | researchgate.net |
Influence of the C5-Pyrrole Moiety and its Analogues
The 1H-pyrrol-2-yl group at the C5 position is an electron-rich aromatic system with a hydrogen bond donor (the N-H group). Its role can be multifaceted, involving π-π stacking, hydrophobic interactions, and hydrogen bonding. Pyrrole and its derivatives are present in numerous biologically active compounds and are known to contribute significantly to target engagement. mdpi.com
SAR studies on related heterocyclic compounds often explore the replacement of a pyrrole ring with other five- or six-membered heterocycles to probe the importance of its size, aromaticity, and hydrogen bonding capability.
Furan and Thiophene: Replacing the pyrrole's N-H group with an oxygen (furan) or sulfur (thiophene) atom removes the hydrogen bond donor capability. This modification can determine whether the N-H interaction is critical for activity. Thiophene is often considered a close bioisostere of phenyl and other aromatic rings.
Pyrazole (B372694) and Imidazole: These diazoles retain a hydrogen bond donor and introduce an additional nitrogen atom, which can act as a hydrogen bond acceptor. The position of the nitrogens (e.g., pyrazole-1-yl vs. pyrazole-3-yl) alters the vector of these interactions. Studies on 1,2,4-oxadiazole derivatives containing pyrazole rings have been conducted to develop new bioactive agents. mdpi.com
Phenyl Ring: Substitution with a simple phenyl ring can clarify the importance of the heterocyclic nature of the pyrrole. Further substitution on the phenyl ring with electron-donating or electron-withdrawing groups can mimic the electronic properties of the pyrrole and provide a deeper understanding of the electronic requirements for activity. nih.govtsijournals.com
| C5-Substituent | Key Features | Hypothesized SAR Impact | Reference |
|---|---|---|---|
| 1H-Pyrrol-2-yl | Electron-rich, aromatic, N-H hydrogen bond donor. | The N-H group may be a key interaction point. The aromatic ring can engage in π-stacking. | mdpi.com |
| Furan-2-yl | Aromatic, hydrogen bond acceptor (oxygen). Lacks H-bond donor. | Maintains aromaticity but loses H-bond donor capacity, testing the importance of the N-H group. | N/A |
| Thiophen-2-yl | Aromatic, larger heteroatom, weak H-bond acceptor. | Similar sterically to pyrrole but with different electronics. Often used to probe hydrophobic and aromatic interactions. | nih.gov |
| Phenyl | Aromatic, hydrophobic. Can be substituted to modulate electronic properties. | Serves as a baseline for the importance of the heteroaromatic ring. Substituents can mimic pyrrole's electronics. | nih.govtsijournals.com |
| 1H-Pyrazol-3-yl | Aromatic, contains both H-bond donor and acceptor. | Introduces an H-bond acceptor site while retaining the donor, potentially forming new or different interactions. | mdpi.com |
Modifications at the C3-Position
The methyl group at the C3 position of the 1,2,4-oxadiazole core is a small, hydrophobic substituent. Its primary role may be steric, fitting into a small hydrophobic pocket within the target protein. Comparative analysis would involve replacing this methyl group with other substituents to evaluate the steric and electronic tolerance at this position.
Increasing Alkyl Chain Length: Replacing the methyl with ethyl, propyl, or isopropyl groups can probe the size limits of the binding pocket. A sharp drop in activity with larger groups would indicate a sterically constrained environment.
Introduction of Polar Groups: Replacing the methyl group with moieties like -CH₂OH or -CH₂NH₂ introduces hydrogen bonding capabilities. This can enhance solubility and potentially form new, favorable interactions with the target, assuming the binding site has available hydrogen bond acceptors or donors.
Cycloalkyl and Aromatic Groups: Substitution with small rings like cyclopropyl (B3062369) or a phenyl group can explore tolerance for different shapes and potential for aromatic interactions at the C3 position. Quantitative structure-activity relationship (QSAR) studies on 1,2,4-oxadiazoles have shown that variations at both the C3 and C5 positions are critical for modulating biological activity. tsijournals.com
The collective findings from these comparative analyses are crucial for building a comprehensive SAR model for the this compound scaffold, guiding the design of future analogues with improved potency and selectivity.
Mechanistic Investigations into the Biological Activities of 3 Methyl 5 1h Pyrrol 2 Yl 1,2,4 Oxadiazole
Elucidation of Proposed Mechanisms of Action at the Molecular Level
The biological activity of chemical compounds is fundamentally rooted in their interactions with molecular targets within the body. For derivatives of 1,2,4-oxadiazole (B8745197) and pyrrole (B145914), these interactions often manifest as enzyme inhibition, receptor binding, or interference with essential cellular pathways.
Enzyme Inhibition Studies
The 1,2,4-oxadiazole scaffold is a prominent feature in a variety of enzyme inhibitors. Research into derivatives containing this ring system has demonstrated significant inhibitory potential against several classes of enzymes.
Butyrylcholinesterase (BuChE) and Acetylcholine Receptor: The inhibition of cholinesterases is a key strategy in managing Alzheimer's disease. nih.govnih.gov A series of 1,2,4-oxadiazole derivatives were designed and synthesized as inhibitors of Butyrylcholinesterase (BuChE), an enzyme that plays a role in cholinergic neurotransmission. nih.govnih.gov Notably, some of these compounds exhibited high selectivity for BuChE over Acetylcholinesterase (AChE). nih.govnih.gov For instance, one potent derivative showed an IC50 value of 5.07 µM for BuChE. nih.govnih.gov Molecular docking studies suggested that these compounds fit within the active site of the BuChE enzyme, forming lipophilic interactions and hydrogen bonds. nih.govnih.gov In a different context, certain 1,2,4-oxadiazole derivatives have been found to affect the acetylcholine receptor in nematodes, indicating the scaffold's potential to interact with this class of receptors. mdpi.com The pyrrole skeleton has also been identified in selective BuChE inhibitors, with some derivatives showing IC50 values as low as 1.71 µM. frontiersin.org
α-Glucosidase: Inhibition of α-glucosidase is an established approach for managing postprandial hyperglycemia in type II diabetes. nih.govnih.gov Studies on various oxadiazole derivatives have identified them as potent inhibitors of this enzyme. nih.govnih.gov One of the most potent compounds from an oxadiazole series was found to be a non-competitive inhibitor with a dissociation constant (Ki) of 4.36 µM. nih.gov These findings highlight the potential of the oxadiazole ring system in the design of α-glucosidase inhibitors. nih.gov
Thymidine Phosphorylase (TP): Thymidine phosphorylase is an enzyme implicated in cancer progression and angiogenesis. hum-ecol.runih.govnih.gov Consequently, its inhibition is a target for anticancer drug development. hum-ecol.runih.govnih.gov Research has shown that derivatives of the related 1,3,4-oxadiazole-2-thione scaffold can exhibit moderate to potent TP inhibitory activity. nih.gov The inhibitory activity (IC50) of these compounds was found to be highly dependent on the substituents at the C-5 position of the oxadiazole ring, with a 4-hydroxyphenyl group yielding a particularly active compound with an IC50 value of 38.24 µM. nih.gov
Histone Deacetylase (HDAC): HDACs are crucial enzymes in the regulation of gene expression, and their inhibition is a valid strategy in cancer therapy. nih.govresearchgate.net Both 1,3,4-oxadiazole-containing hydroxamates and (1H)-pyrroles have been characterized as new families of HDAC inhibitors. nih.govresearchgate.net Certain 1,3,4-oxadiazole (B1194373) derivatives were found to be potent and selective against HDAC1. nih.gov Similarly, pyrrole-based compounds have been shown to be powerful inducers of histone acetylation. researchgate.net More recently, 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based compounds have been developed as highly selective class IIa HDAC inhibitors, with one derivative showing an IC50 of 12 nM against HDAC4. nih.gov
| Enzyme Target | Representative Compound Class | IC50 Value | Source |
| Butyrylcholinesterase | 1,2,4-Oxadiazole Derivative (6n) | 5.07 µM | nih.govnih.gov |
| Butyrylcholinesterase | 1,3-diaryl-pyrrole Derivative (3p) | 1.71 µM | frontiersin.org |
| α-Glucosidase | Oxadiazole Derivative (23) | Ki = 4.36 µM | nih.gov |
| Thymidine Phosphorylase | 1,3,4-Oxadiazole-2-thione Derivative | 38.24 µM | nih.gov |
| Histone Deacetylase 4 | 5-(trifluoromethyl)-1,2,4-oxadiazole Derivative | 12 nM | nih.gov |
Ligand-Receptor Binding Interactions and Affinities
Beyond enzyme inhibition, the 1,2,4-oxadiazole framework has been incorporated into molecules designed to bind with high affinity to specific cellular receptors. A novel series of 3,5-diaryl-1,2,4-oxadiazoles was identified as antagonists of the interleukin-8 (IL-8) receptor, demonstrating activity in IL-8 binding assays. nih.gov Additionally, a class of S1P1 receptor agonists was developed based on the 1,2,4-oxadiazole scaffold, which are being explored as novel immunomodulators. These studies confirm the utility of the 1,2,4-oxadiazole ring as a bioisostere capable of engaging in the specific binding interactions required for receptor modulation.
Interference with Key Cellular Processes
The molecular scaffolds present in 3-methyl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole have been linked to the disruption of fundamental cellular activities, particularly in the context of cancer research.
Telomerase Inhibition: Telomerase is an enzyme crucial for maintaining telomere length and is activated in the majority of cancer cells, contributing to their immortality. nih.gov The inhibition of telomerase is therefore a promising strategy for cancer treatment. nih.gov The 1,3,4-oxadiazole scaffold, a close structural isomer of the 1,2,4-oxadiazole, has been identified as a promising lead structure for telomerase inhibitors. nih.govnih.govresearchgate.nettmrjournals.comeurekaselect.com Studies have demonstrated that certain 1,3,4-oxadiazole derivatives can exhibit significant telomerase inhibitory activity, with some compounds showing IC50 values in the low micromolar range. nih.govtmrjournals.com
DNA Replication: While the 1,2,4-oxadiazole ring is a stable heterocycle used frequently in medicinal chemistry, specific studies detailing its direct interference with the process of DNA replication are not prominent in the reviewed literature. However, an efficient multi-step synthesis of diverse 3,5-disubstituted 1,2,4-oxadiazoles on DNA-chemical conjugates has been demonstrated, highlighting the chemical compatibility of this scaffold with DNA structures under specific reaction conditions. nih.gov
Correlation between Molecular Structure and Specific Biological Target Engagement
The specific biological activity of a molecule is intrinsically linked to its three-dimensional structure and the arrangement of its functional groups. For 1,2,4-oxadiazole derivatives, structure-activity relationship (SAR) studies have provided valuable insights into how structural modifications influence target engagement.
Research on 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers found that a substituted five-membered ring at the 5-position of the oxadiazole was important for activity. nih.gov In the development of nematicides, the activity of 1,2,4-oxadiazole derivatives was significantly influenced by the substituents on the phenyl ring at the 3-position and the presence of a haloalkyl group at the 5-position. mdpi.com Specifically, having an electron-withdrawing substituent at the 4-position of the benzene (B151609) ring, such as fluorine, resulted in excellent activity. mdpi.com
Computational Chemistry and in Silico Approaches in 3 Methyl 5 1h Pyrrol 2 Yl 1,2,4 Oxadiazole Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between 3-methyl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole derivatives and their biological targets.
Molecular docking simulations have been successfully employed to predict how derivatives of the core this compound structure bind to the active sites of various enzymes. For instance, in studies involving oxadiazole-ligated pyrrole (B145914) derivatives as potential inhibitors of Enoyl-ACP (CoA) reductase, an enzyme crucial for mycobacterial cell wall synthesis, docking studies revealed that these compounds occupy the same binding pocket as the standard drug, isoniazid. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the interaction. Lower, more negative values suggest stronger binding. For example, in a study of 1,3,4-oxadiazole (B1194373) derivatives targeting peptide deformylase, the docking scores were used to correlate with antibacterial potential. nih.gov Similarly, docking studies on 1,2,4-oxadiazole (B8745197) derivatives as inhibitors of Sortase A (SrtA), a bacterial enzyme, helped in determining the binding form and drug-likeness of the compounds in the active site. nih.govresearchgate.net
| Compound Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Oxadiazole-ligated pyrrole | Enoyl-ACP (CoA) reductase | Data not specified |
| 1,3,4-Oxadiazole derivatives | Peptide deformylase | Data not specified |
| 1,2,4-Oxadiazole derivatives | Sortase A (SrtA) | Data not specified |
| 1,3,4-Oxadiazole-purine hybrids | Not specified | Data not specified |
A key outcome of molecular docking is the identification of specific amino acid residues within the target's active site that are critical for ligand binding. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For oxadiazole-ligated pyrrole derivatives targeting Enoyl-ACP (CoA) reductase, docking studies showed hydrogen bond interactions with Lys165 and Gly14 residues. nih.gov Specifically, the nitrogen of the pyrrole ring formed a hydrogen bond with Gly14, while an atom on the benzene (B151609) ring of the pyrrole-ligated oxadiazole nucleus interacted with the NH group of Lys165. nih.gov Hydrophobic bonds were also observed with residues such as Isoleucine (Ile21), Serine (Ser20), and Tryptophan (Trp222). nih.gov In another example, docking of 1,2,4-oxadiazole derivatives into the active site of Sortase A revealed key binding interactions that inform their inhibitory mechanism. researchgate.net
| Compound Derivative Class | Target Protein | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Oxadiazole-ligated pyrrole | Enoyl-ACP (CoA) reductase | Lys165, Gly14 | Hydrogen Bond |
| Oxadiazole-ligated pyrrole | Enoyl-ACP (CoA) reductase | Ile21, Ser20, Trp222 | Hydrophobic |
| 1,2,4-Oxadiazole derivatives | Sortase A | Not specified | Not specified |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of the activity of new, unsynthesized molecules.
QSAR models have been developed for various biological activities of 1,2,4-oxadiazole derivatives, including anticancer and antibacterial activities. researchgate.netbookpi.org These models are typically built using a training set of molecules with known activities and then validated using a test set. Statistical parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r-squared (pred_r²) are used to assess the quality and predictive power of the model. For instance, a 2D-QSAR study on oxadiazole-ligated pyrrole derivatives as antimycobacterial agents yielded a model with an r² of 0.9827 and a pred_r² of 0.8392, indicating a strong correlation and good predictive ability. nih.gov Similarly, a 3D-QSAR study on 1,2,4-oxadiazole derivatives as Sortase A inhibitors resulted in a model with a high predictive potential (R² = 0.9235). nih.gov
| Compound Derivative Class | Biological Activity | r² | q² | pred_r² |
|---|---|---|---|---|
| Oxadiazole-ligated pyrrole | Antimycobacterial | 0.9827 | 0.5754 | 0.8392 nih.gov |
| 3,5-Disubstituted Oxadiazole | Anticancer | 0.8229 | 0.6202 | 0.7566 bookpi.org |
| 1,2,4-Oxadiazole | Antibacterial (Sortase A inhibition) | 0.9235 | 0.6319 | 0.5479 nih.gov |
A significant advantage of QSAR is its ability to identify key physicochemical descriptors that influence the biological activity of the compounds. These descriptors can be related to steric, electronic, hydrophobic, or topological properties of the molecules. For example, in a QSAR study of 3,5-disubstituted oxadiazole derivatives as anticancer agents, the descriptors SKMostHydrophilic, T_C_N_7, and AveragePotential were found to contribute significantly to the biological activity. bookpi.org In another study on oxadiazole-ligated pyrrole derivatives, descriptors such as chiV3Cluster, XKAverage, T_O_O_5, Rotatable Bond Count, and SdsCHE-index were identified as important for antimycobacterial activity. nih.gov These findings provide valuable guidance for designing new molecules with enhanced activity by modifying the corresponding structural features.
In Silico Screening, Virtual Library Design, and Predictive Profiling
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach, combined with virtual library design, allows for the rapid exploration of vast chemical space to discover novel compounds with desired biological activities. For instance, derivatives of this compound can be virtually designed and screened against various therapeutic targets. Predictive profiling, which involves the in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, is also a crucial step. This helps in the early identification of compounds with favorable drug-like properties and reduces the likelihood of late-stage failures in the drug development pipeline. mdpi.com
Prediction of Biological Activity Spectra (e.g., PASS online)
The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts the potential biological activities of a compound based on its structural formula. The prediction is based on a structure-activity relationship analysis of a large training set of known drug-like molecules.
A search of the scientific literature did not yield any studies that have submitted this compound to the PASS online service for the prediction of its biological activity spectrum. Consequently, there is no data available on its probable activity (Pa) or inactivity (Pi) for any specific biological targets or mechanisms of action based on this predictive tool.
Assessment of Pharmacokinetic-Relevant Properties (e.g., SwissADME)
SwissADME is a widely used free web tool that predicts the Absorption, Distribution, Metabolism, and Excretion (ADME) parameters of a small molecule. japtronline.com It also assesses physicochemical properties, drug-likeness based on various established rules (e.g., Lipinski's rule of five), and medicinal chemistry friendliness. nih.gov These predictions are crucial for evaluating a compound's potential to be developed into an orally bioavailable drug. ijrpr.com
Despite the common application of SwissADME for novel heterocyclic compounds, ijcrt.orgjaptronline.comnih.gov a thorough literature search found no published reports detailing the assessment of this compound using this platform. As a result, specific predicted data for its physicochemical properties (such as molecular weight, LogP, TPSA), water solubility, pharmacokinetic properties (like GI absorption or BBB permeation), and drug-likeness evaluation are not available.
Design and Synthesis of Novel Derivatives and Analogues of 3 Methyl 5 1h Pyrrol 2 Yl 1,2,4 Oxadiazole
Systematic Chemical Modification of the Pyrrole (B145914) Moiety for Enhanced Selectivity and Potency
The pyrrole ring offers multiple sites for chemical modification, including the ring nitrogen (N-1) and the carbon atoms (C-3, C-4, C-5). Altering the substituents at these positions can significantly influence the molecule's interaction with biological targets, thereby affecting its selectivity and potency.
Research into related pyrrole-ligated oxadiazole structures has demonstrated that N-substitution on the pyrrole ring is a viable strategy for modulating biological activity. For instance, in the synthesis of analogous pyrrole-ligated 1,3,4-oxadiazoles, the pyrrole-2-carbaldehyde precursors were functionalized with various amino acid moieties at the N-1 position. nih.gov This approach allows for the introduction of diverse alkyl and aryl substituents, which can explore different binding pockets of a target protein. Studies on these analogues revealed that derivatives with branched alkyl groups, such as those derived from valine or leucine, exhibited enhanced antibacterial activities compared to those with smaller or linear alkyl groups. nih.gov
Another strategy involves the direct substitution on the carbon atoms of the pyrrole ring. While specific examples for 3-methyl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole are not extensively documented, general synthetic routes for pyrrole derivatives often allow for the introduction of substituents prior to the formation of the oxadiazole ring. iajpr.com Such modifications can alter the electronic properties and steric profile of the pyrrole moiety, which can be crucial for optimizing target engagement. For example, introducing electron-withdrawing or electron-donating groups can fine-tune the pKa of the pyrrole N-H bond and influence its hydrogen-bonding capabilities.
The table below summarizes findings from analogous pyrrolyl-oxadiazole series, illustrating the impact of pyrrole modifications on biological activity.
Table 1: Effect of Pyrrole Moiety Modification on Biological Activity in Analogous Oxadiazole Series
| Modification Site | Substituent | Resulting Biological Effect | Reference |
|---|---|---|---|
| Pyrrole N-1 | Branched Alkyl Groups (e.g., from Valine) | Enhanced antibacterial activity | nih.gov |
| Pyrrole N-1 | Phenyl Group | Basis for antitubercular agents | researchgate.net |
| Pyrrole C-4/C-5 | Phenyl Group with p-chloro substitution | Improved antitubercular activity (MIC) | researchgate.net |
Diversification of Substituents on the 1,2,4-Oxadiazole (B8745197) Core for Optimized Biological Profiles
The 1,2,4-oxadiazole ring in the parent compound is substituted at the 3-position with a methyl group and at the 5-position with the pyrrole ring. Both positions are critical targets for modification to improve the compound's biological profile. The electron-withdrawing nature of the 1,2,4-oxadiazole ring is more prominently exerted via the C-5 position than the C-3 position. rjptonline.org
Diversification at the C-3 position involves replacing the methyl group with a wide range of other functionalities. Structure-activity relationship (SAR) studies on various 1,2,4-oxadiazole series have provided insights into the effects of these modifications. For example, in a series of 1,2,4-oxadiazole-based antibacterial agents, it was found that increasing the chain length or bulkiness at the C-3 position could enhance antimycobacterial activity. nih.gov Replacing the small methyl group with larger alkyl chains, cycloalkyl, or aryl groups can provide additional van der Waals or hydrophobic interactions with the target, potentially increasing binding affinity.
Conversely, the pyrrole moiety at the C-5 position can be replaced with other heterocyclic or aromatic systems in a strategy known as bioisosteric replacement. cambridgemedchemconsulting.com The goal is to retain or improve the desired biological activity while optimizing physicochemical properties like solubility, polarity, and metabolic stability. princeton.edunih.gov For example, replacing the pyrrole with other five- or six-membered heterocycles such as furan, thiophene, pyridine (B92270), or pyrazole (B372694) could lead to new interactions with the biological target. In one study on oxadiazole antibacterials, replacing a phenyl ring with heteroaromatic systems like benzothiazole (B30560) or pyridine significantly altered the activity profile. nih.gov
The following table presents SAR data from analogous 3,5-disubstituted 1,2,4-oxadiazole compounds, demonstrating the impact of substituent changes on the oxadiazole core.
Table 2: Structure-Activity Relationship of Substituents on the 1,2,4-Oxadiazole Core in Analogous Series
| Position | Original Substituent | Replacement Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| C-3 | Methyl | Increased alkyl chain length/bulkiness | Increased anti-mycobacterial potential | nih.gov |
| C-5 | Phenyl | Phenyl with halogens (F, Cl) | Retained or improved antibacterial activity | nih.gov |
| C-5 | Phenyl | Phenyl with trifluoromethyl ketone | Retained antibacterial activity | nih.gov |
| C-5 | Phenyl | Pyridine | Inactivation of antibacterial effect | nih.gov |
| C-3 | Various | Benzimidazole or Indoline rings | Maintained S1P1 receptor agonist activity | tsijournals.com |
Hybridization Strategies with Other Recognized Pharmacophores to Generate Novel Chemical Entities
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.gov This approach can lead to compounds with improved affinity and efficacy, a modified selectivity profile, or even dual-acting capabilities that target multiple biological pathways simultaneously. The this compound scaffold is a suitable candidate for such a strategy.
A notable example of this approach involves the antibiotic Linezolid, which contains an oxazolidinone core. To overcome emerging resistance, researchers synthesized potent antibacterial compounds by replacing the morpholine (B109124) moiety of Linezolid with a 3-methyl-1,2,4-oxadiazol-5-yl group. chim.it This modification resulted in a hybrid compound that retained the crucial oxazolidinone pharmacophore while incorporating the favorable properties of the oxadiazole ring, leading to derivatives active against both methicillin-susceptible and methicillin-resistant S. aureus. chim.it
Other hybridization strategies have linked 1,2,4-oxadiazoles to different pharmacologically active cores. For instance, hybrid molecules incorporating 1,2,4-oxadiazole and 1H-indazole moieties have been developed as selective monoamine oxidase B (MAO-B) inhibitors for potential neuroprotective applications. nih.gov Similarly, linking the 1,2,4-oxadiazole ring to imidazopyrazine derivatives has yielded compounds with significant cytotoxicity against human cancer cell lines. nih.gov
These strategies underscore the utility of the this compound framework as a building block. The pyrrole or the methyl group can be functionalized with linkers to attach other pharmacophores, creating novel chemical entities with potentially synergistic or entirely new biological activities.
Future Research Directions and Translational Perspectives
Exploration of Emerging Synthetic Pathways and Green Chemistry Approaches
The synthesis of 1,2,4-oxadiazole (B8745197) and pyrrole (B145914) derivatives has traditionally relied on multi-step procedures that often involve harsh reagents and generate significant chemical waste. The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and efficient processes. mdpi.combohrium.com Future research in the synthesis of 3-methyl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole and its analogs will likely focus on several key green chemistry approaches.
One promising avenue is the continued development of microwave-assisted organic synthesis (MAOS) . wjarr.com Microwave irradiation can significantly accelerate reaction rates, improve yields, and enhance product purity compared to conventional heating methods. nih.govwjpr.netnih.gov For the synthesis of 1,2,4-oxadiazoles, microwave-assisted methods have been successfully employed for the cyclization of amidoximes with various reagents. nih.gov Similarly, the synthesis of pyrrole derivatives has benefited from microwave-assisted protocols. nih.gov The application of MAOS to the synthesis of the target compound could lead to more rapid and efficient production, facilitating broader screening and development efforts.
Another area of intense interest is the use of nanoparticles as catalysts . researchgate.netrawdatalibrary.netfrontiersin.org Nanocatalysts offer high surface area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity and selectivity. Various nanoparticles have been explored for the synthesis of pyrrole derivatives, demonstrating high yields and the potential for catalyst recycling. researchgate.netfrontiersin.org Future work could explore the use of custom-designed nanocatalysts to facilitate the key bond-forming reactions in the synthesis of this compound, potentially enabling one-pot or tandem reaction sequences.
Furthermore, the exploration of solvent-free reaction conditions and the use of greener solvents like water or ionic liquids are critical aspects of sustainable synthesis. mdpi.comgoogle.com Research into solid-state reactions or reactions under neat conditions for the formation of the oxadiazole and pyrrole rings could drastically reduce solvent waste. researchgate.net
| Green Chemistry Approach | Potential Advantages for Synthesis | Relevant Research Findings |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, increased yields, higher purity. wjarr.comnih.gov | Successfully used for both 1,2,4-oxadiazole and pyrrole ring formation. nih.govnih.gov |
| Nanoparticle Catalysis | High catalytic efficiency, potential for recyclability, mild reaction conditions. researchgate.netfrontiersin.org | Effective in the synthesis of pyrrole derivatives. researchgate.netrawdatalibrary.netfrontiersin.org |
| Solvent-Free/Greener Solvents | Minimized waste, reduced environmental impact, potentially simplified purification. google.comresearchgate.net | One-step synthesis of oxadiazole derivatives in water has been reported. google.com |
Integration of Advanced Computational Methodologies for Rational Drug Design and Lead Optimization
The integration of computational tools has become indispensable in modern drug discovery and development. mdpi.comnih.gov For this compound derivatives, advanced computational methodologies can guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.
Molecular docking is a powerful technique to predict the binding orientation and affinity of a ligand to a specific protein target. nih.govnih.govmdpi.comsemanticscholar.org By identifying key interactions between the compound and the active site of a receptor or enzyme, molecular docking can inform the design of derivatives with enhanced binding. For instance, studies on other 1,3,4-oxadiazole (B1194373) derivatives have utilized molecular docking to understand their binding to targets like the epidermal growth factor receptor (EGFR) tyrosine kinase domain. nih.govrsc.org Similar in silico approaches can be applied to derivatives of this compound to explore their potential interactions with a range of biological targets.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. researchgate.net By developing robust 3D-QSAR models, researchers can predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for early-stage drug discovery to identify compounds with favorable drug-like properties. semanticscholar.org These computational models can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to de-risk the drug development process.
| Computational Methodology | Application in Drug Design | Potential Impact |
| Molecular Docking | Predicts binding modes and affinities to biological targets. nih.govnih.gov | Guides the design of more potent and selective inhibitors. |
| 3D-QSAR | Correlates chemical structure with biological activity. researchgate.net | Enables the prediction of activity for novel compounds. |
| In Silico ADMET | Predicts pharmacokinetic and toxicity profiles. semanticscholar.org | Facilitates the selection of candidates with better drug-like properties. |
Identification of Undiscovered Biological Targets and Pathways
The pyrrole and 1,2,4-oxadiazole moieties are present in a wide array of biologically active molecules, suggesting that this compound derivatives may interact with a diverse range of biological targets. nih.govmdpi.comnih.govmdpi.commdpi.com While some biological activities have been reported for related compounds, a vast landscape of potential targets remains to be explored. nih.govresearchgate.net
The structural features of this compound class make them potential candidates for interacting with various enzyme families and receptor systems. For example, numerous oxadiazole-containing compounds have demonstrated anticancer activity , suggesting that derivatives of this compound could target key proteins involved in cancer cell proliferation, survival, and metastasis. nih.govscispace.comnih.gov Potential targets in this area include protein kinases, histone deacetylases, and components of apoptotic pathways.
The presence of nitrogen-containing heterocycles also suggests potential antimicrobial and anti-inflammatory activities. mdpi.comlongdom.orgrroij.com Future research should employ high-throughput screening and target identification technologies to elucidate the specific molecular targets and pathways modulated by these compounds. Techniques such as chemical proteomics and phenotypic screening can be instrumental in uncovering novel mechanisms of action.
| Potential Therapeutic Area | Possible Biological Targets | Rationale |
| Oncology | Protein kinases, Apoptosis-related proteins | Many oxadiazole and pyrrole derivatives exhibit cytotoxic effects on cancer cell lines. researchgate.netnih.gov |
| Infectious Diseases | Bacterial or fungal enzymes | Heterocyclic compounds are common scaffolds in antimicrobial agents. mdpi.comrroij.com |
| Inflammatory Disorders | Cyclooxygenases, Cytokine signaling pathways | Some oxadiazole derivatives have shown anti-inflammatory properties. longdom.orgidaampublications.in |
Development of Targeted Delivery Systems for this compound Derivatives
The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. Targeted drug delivery systems can enhance the therapeutic index of a drug by increasing its accumulation at the site of action while minimizing off-target effects. openmedicinalchemistryjournal.com
For derivatives of this compound, particularly those developed for anticancer applications, targeted delivery strategies could be highly beneficial. Nanoparticle-based drug delivery systems , such as liposomes, polymeric nanoparticles, and micelles, have shown promise for delivering heterocyclic drugs. nih.gov These systems can improve drug solubility, protect the drug from premature degradation, and facilitate passive or active targeting to tumor tissues through the enhanced permeability and retention (EPR) effect or by surface functionalization with targeting ligands. nih.gov
The pyrrole moiety itself has been incorporated into nanoscale materials for biomedical applications, including drug delivery. nih.gov This intrinsic property could be leveraged in the design of novel delivery systems for this compound derivatives. Future research in this area will involve the formulation of these compounds into various nanocarriers and the evaluation of their in vitro and in vivo performance.
| Delivery System | Mechanism of Action | Potential Advantages |
| Liposomes | Encapsulation in a lipid bilayer. | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. |
| Polymeric Nanoparticles | Drug dissolved or encapsulated within a polymer matrix. | Controlled release, surface can be modified for targeting. nih.gov |
| Micelles | Self-assembly of amphiphilic polymers to encapsulate hydrophobic drugs. | Improved solubility of poorly water-soluble drugs. |
Q & A
Q. What are the optimized synthetic routes for 3-methyl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole, and how can reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using amidoximes or hydrazine derivatives. For example, amidoximes react with carboxylic acid derivatives under microwave-assisted conditions to form the 1,2,4-oxadiazole core. Key steps include:
- Condensation of pyrrole-2-carboxaldehyde with methyl-substituted amidoxime in acetonitrile under acidic catalysis (e.g., trifluoroacetic acid) .
- Optimization of reaction time (6–12 hours) and temperature (80–100°C) to achieve yields >90% .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization using -NMR (δ 6.8–7.2 ppm for pyrrole protons) and -NMR (δ 155–160 ppm for oxadiazole carbons) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR identifies pyrrole protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). -NMR confirms the oxadiazole ring (δ 165–170 ppm) and pyrrole carbons (δ 110–125 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error (e.g., [M+H] at m/z 190.0743) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Q. How is preliminary pharmacological screening conducted for this compound?
- Methodological Answer :
- In vitro cytotoxicity assays : Use of MTT or resazurin-based protocols on cancer cell lines (e.g., T47D breast cancer cells) with IC calculations .
- Antimicrobial testing : Broth microdilution assays (MIC determination) against Staphylococcus aureus and Escherichia coli .
- Dose-response curves : Data analyzed using GraphPad Prism for EC values and statistical significance (p < 0.05) .
Advanced Research Questions
Q. What structural modifications enhance bioactivity in 1,2,4-oxadiazole derivatives, and how is SAR studied?
- Methodological Answer :
- Substituent Effects : Replacement of the 3-methyl group with electron-withdrawing groups (e.g., -CF) increases apoptosis-inducing activity by 3-fold in T47D cells .
- Heterocyclic Variations : Substituting pyrrole with thiophene improves IC values (e.g., 1.2 µM vs. 4.5 µM in colorectal cancer models) .
- Pharmacophore Mapping : Molecular overlay studies (e.g., Schrödinger Phase) identify critical hydrogen-bonding interactions with TIP47 protein .
Q. What mechanisms underlie the apoptosis-inducing activity of this compound?
- Methodological Answer :
- Cell Cycle Analysis : Flow cytometry (propidium iodide staining) reveals G-phase arrest in treated cells (e.g., 60% G population vs. 40% in controls) .
- Caspase Activation : Western blotting detects cleaved caspase-3 and PARP, confirming intrinsic apoptotic pathways .
- Target Identification : Photoaffinity labeling identifies TIP47 (IGF II receptor binding protein) as the molecular target .
Q. How do 1,2,4-oxadiazole isomers differ in enzyme inhibition potency?
- Methodological Answer :
- Kinetic Studies : 1,2,4-Oxadiazoles show 10-fold higher inhibition of glycogen phosphorylase (RMGPb) than 1,3,4-isomers (IC = 2.5 µM vs. 25 µM) due to planar aromaticity and hydrogen-bonding potential .
- X-ray Crystallography : 1,2,4-oxadiazole derivatives form π-π interactions with Phe in the enzyme active site, unlike 1,3,4-analogs .
Q. What in silico strategies predict ADME properties and target binding?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Glide (Schrödinger) models interactions with TIP47 (PDB: 1WY4). Scores < −7.0 kcal/mol correlate with in vivo efficacy .
- ADME Prediction : SwissADME calculates logP (2.1 ± 0.3) and topological polar surface area (TPSA = 65 Å), indicating moderate blood-brain barrier permeability .
Q. How are stability and formulation challenges addressed for oxadiazole derivatives?
- Methodological Answer :
- Degradation Studies : HPLC monitoring under accelerated conditions (40°C/75% RH) shows <5% degradation over 4 weeks .
- Solid Dispersion : Co-processing with polyvinylpyrrolidone (PVP K30) improves aqueous solubility (2.5 mg/mL vs. 0.3 mg/mL for pure compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
